![molecular formula C15H13NO2 B4887046 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4887046.png)
3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one, also known as curcumin, is a natural compound found in the rhizome of the turmeric plant (Curcuma longa). Curcumin has been used for centuries in traditional medicine for its anti-inflammatory, antioxidant, and antimicrobial properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Mecanismo De Acción
The mechanism of action of 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one is complex and involves multiple pathways. Curcumin has been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway, which are involved in inflammation, cell proliferation, and apoptosis. Curcumin has also been shown to have epigenetic effects, modulating the expression of genes involved in various cellular processes.
Biochemical and Physiological Effects:
Curcumin has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which help to protect cells from oxidative damage. Curcumin has also been shown to have anti-inflammatory properties, which help to reduce inflammation in the body. Additionally, 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one has been shown to have antimicrobial properties, which make it a potential therapeutic agent for the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Curcumin has several advantages for use in lab experiments. It is a natural compound that is readily available and relatively inexpensive. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one also has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vitro and in vivo. Additionally, 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one has low bioavailability, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for research on 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one. One area of interest is the development of 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one analogs with improved bioavailability and efficacy. Another area of interest is the use of 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one and its potential therapeutic applications in various diseases.
Métodos De Síntesis
Curcumin can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and biotransformation. The most common method of synthesis is through extraction from turmeric, which involves the use of solvents to extract 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one from the rhizome. Chemical synthesis involves the use of various chemical reactions to synthesize 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one, while biotransformation involves the use of microorganisms to convert other compounds into 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one.
Aplicaciones Científicas De Investigación
Curcumin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, which make it a promising candidate for the treatment of inflammatory and infectious diseases. Curcumin has also been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth and spread of cancer cells in vitro and in vivo. Additionally, 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one has been shown to have neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-3-(4-hydroxyanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14-8-6-13(7-9-14)16-11-10-15(18)12-4-2-1-3-5-12/h1-11,16-17H/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSALFVRFYUVRCX-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-hydroxyanilino)-1-phenylprop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


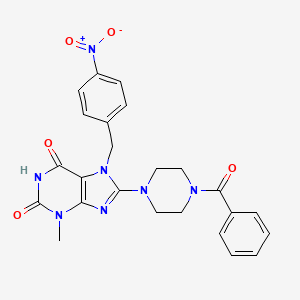
![3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4886986.png)
![5-[(5-bromo-2-thienyl)methylene]-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4886991.png)
![ethyl 6-amino-4-(2-bromo-4-methoxyphenyl)-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-4H-pyran-3-carboxylate](/img/structure/B4886996.png)
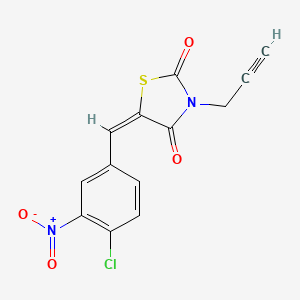
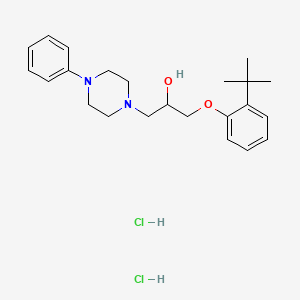
![2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine](/img/structure/B4887024.png)
![4-(4-fluorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4887036.png)
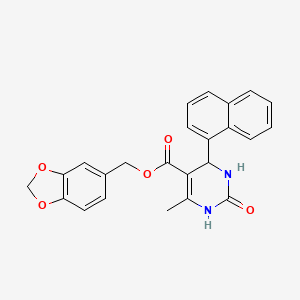
![2-fluoro-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4887050.png)
![2-{[4-(4-nitrophenyl)-1-piperazinyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B4887061.png)
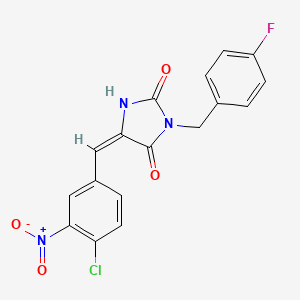
![2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B4887069.png)